6-[5-(4-乙氧苯基)-1,2,4-恶二唑-3-基]-4-丙基-2H-1,4-苯并恶嗪-3(4H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和抗菌活性
对新型1,2,4-三唑衍生物的合成研究,包括与请求的化合物类似的复杂结构,已显示出潜在的抗菌活性。这些化合物由各种酯乙氧羰基腙与伯胺合成,得到的对测试微生物具有良好或中等活性的衍生物 (Bektaş 等,2007)。
晶体结构和 DFT 计算
新型1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的晶体结构研究和密度泛函理论 (DFT) 计算提供了对这些分子亲电和亲核性质的反应位点的见解。此类研究对于理解相互作用机制和设计具有所需性质的分子至关重要 (Kumara 等,2017)。
抗氧化活性
设计、合成了一系列新型 5-取代-2-(3,4,5-三羟基苯基)-1,3,4-恶二唑,并对其抗氧化活性进行了评价。1,3,4-恶二唑支架上特定位置的修饰显示出显着的抗氧化活性,表明这些化合物有可能成为新型抗氧化剂的先导化合物 (Rabie 等,2016)。
抗癌评价
已对 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的设计和合成进行了评价,以针对各种癌细胞系进行抗癌活性。这些化合物表现出中等至优异的抗癌活性,证明了此类结构在癌症治疗研究中的潜力 (Ravinaik 等,2021)。
线虫杀灭活性
已合成出含有 1,3,4-噻二唑酰胺基团的新型 1,2,4-恶二唑衍生物,并对其线虫杀灭活性进行了评价。某些化合物对松材线虫表现出良好的活性,表明它们有可能成为线虫杀虫剂研发的先导化合物 (Liu 等,2022)。
作用机制
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of action
The interaction of the compound with its targets could involve a conformational switch, converting a target-binding event into proteostatic regulation of the effector protein .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, some compounds might interrupt the TLR7/8-IRF5 signaling pathway, preventing downstream proinflammatory responses .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, 1,2,4-oxadiazole derivatives show better hydrolytic and metabolic stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds might have antiviral, anti-inflammatory, or anticancer activities .
属性
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2S/c1-17-4-3-5-20(25)24(17)28-22(31)15-33-23-14-21(26-16-27-23)30-12-10-29(11-13-30)18-6-8-19(32-2)9-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIADRWBEQYYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。